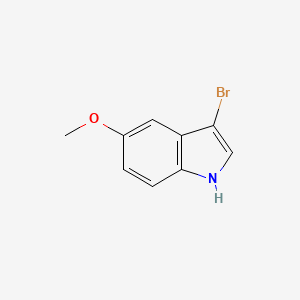

3-Bromo-5-methoxy-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHRVHGTNVEUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652077 | |

| Record name | 3-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85092-83-7 | |

| Record name | 3-Bromo-5-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-methoxy-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methoxy-1H-indole is a halogenated indole derivative that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The indole scaffold itself is a privileged structure, forming the core of numerous natural products and pharmaceuticals. The strategic placement of a bromine atom at the 3-position and a methoxy group at the 5-position imparts unique physicochemical properties and reactivity to the molecule, making it a versatile intermediate for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of this compound, offering valuable insights for professionals in drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and pharmacokinetic profile in potential drug candidates. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrNO | [1] |

| Molecular Weight | 226.07 g/mol | [1] |

| CAS Number | 85092-83-7 | [1] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Data not available for this specific compound. For comparison, 5-bromo-3-methyl-1H-indole has a melting point of 73-75 °C. | [2] |

| Boiling Point (Predicted) | 355.6 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.591 g/cm³ | [1] |

| Solubility | Expected to have poor solubility in water and good solubility in organic solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO), similar to other halogenated indoles. | [3] |

| XLogP3-AA (Predicted) | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Topological Polar Surface Area | 25 Ų | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound. While a complete, publicly available dataset for this specific molecule is scarce, data from closely related compounds can provide valuable reference points.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methoxy group protons, and the N-H proton. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The positions of these signals are indicative of the electronic environment of each carbon atom. For reference, the ¹³C NMR data for 5-bromo-3-methyl-1H-indole shows signals in the range of δ 111-135 ppm for the indole core carbons.[2]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (typically around 3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, and C=C stretching of the aromatic system.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (226.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus, the electron-donating methoxy group, and the bromine substituent.

Electrophilic Substitution

The indole ring is generally susceptible to electrophilic attack. The methoxy group at the 5-position further activates the benzene portion of the ring towards electrophilic substitution. The preferred positions for electrophilic attack on the indole nucleus are typically C3, followed by C2 and C6. However, with the C3 position blocked by a bromine atom, electrophilic substitution is likely to occur at other positions on the ring, guided by the directing effects of the methoxy and amino groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.[4][5] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new C-C bond.[6]

Stille Coupling: Coupling with organostannanes.[6]

Heck Reaction: Reaction with alkenes to form substituted alkenes.[4]

Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.

These coupling reactions provide a versatile platform for modifying the 3-position of the indole core, which is a common strategy in the development of biologically active compounds.[7]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

A plausible synthetic workflow.

Materials:

-

5-methoxy-1H-indole

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indole (1 equivalent) in anhydrous DMF or CH₂Cl₂.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1 equivalent) portion-wise to the stirred solution. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the consumption of the starting material by TLC.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Applications in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, with numerous indole-containing compounds exhibiting a wide range of biological activities.[8][9] The introduction of a bromine atom and a methoxy group can significantly modulate the pharmacological properties of the indole scaffold.

Derivatives of this compound can be explored for various therapeutic applications, including:

-

Anticancer Agents: Many bromoindole derivatives have shown potent anticancer activity.[9][10]

-

Antimicrobial Agents: The indole scaffold is a promising platform for the development of new antibacterial and antifungal drugs.[8]

-

Antiviral Agents: Indole derivatives have been investigated as inhibitors of various viruses.[9]

-

Central Nervous System (CNS) Active Agents: The structural similarity of indoles to neurotransmitters like serotonin makes them attractive candidates for developing drugs targeting CNS disorders.

The versatility of this compound in palladium-catalyzed cross-coupling reactions allows for the generation of large libraries of diverse compounds for high-throughput screening in drug discovery programs.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its well-defined physicochemical properties and predictable reactivity, particularly in modern cross-coupling reactions, make it an attractive starting material for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding of this compound, intended to support the research and development efforts of scientists in the pharmaceutical industry.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. Buy 6-Bromo-5-fluoro-3-methyl-1H-indole | 1360946-09-3 [smolecule.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thermofishersci.in [thermofishersci.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

3-Bromo-5-methoxy-1h-indole CAS number 85092-83-7

An In-Depth Technical Guide to 3-Bromo-5-methoxy-1H-indole (CAS: 85092-83-7)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 85092-83-7, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] The strategic placement of a methoxy group at the 5-position and a bromine atom at the 3-position endows this molecule with unique reactivity, making it an exceptionally versatile intermediate for the synthesis of complex therapeutic agents. This document details its physicochemical properties, provides an exemplary synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its significant applications in the development of novel therapeutics for oncology, neuroscience, and infectious diseases.[1][2] This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's potential in their research endeavors.

Introduction: The Strategic Importance of Functionalized Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, from the essential amino acid tryptophan to complex alkaloids.[3] The introduction of substituents onto the indole ring system profoundly influences its electronic properties and biological activity. Methoxy-activated indoles, in particular, exhibit enhanced reactivity and are found in many natural products.[3]

This compound emerges as a particularly valuable synthetic intermediate. The 5-methoxy group, an electron-donating substituent, activates the indole ring, influencing its reactivity and often playing a crucial role in ligand-receptor interactions, as seen in melatonin and its analogs.[4][5] The 3-bromo substituent serves as a versatile synthetic handle, enabling the introduction of a wide array of molecular fragments through modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[6][7][8] This guide aims to provide a detailed, application-oriented understanding of this key molecule.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85092-83-7 | [9][10][11][12] |

| Molecular Formula | C₉H₈BrNO | [9][10][11][13] |

| Molecular Weight | 226.07 g/mol | [9][10][11] |

| IUPAC Name | This compound | [12] |

| Appearance | Beige Powder/Solid | [14] |

| Melting Point | 89 - 92 °C | [14] |

| Boiling Point | 355.6 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.591 g/cm³ (Predicted) | [9] |

| XLogP3-AA | 2.7 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Topological Polar Surface Area | 25 Ų | [9] |

| InChIKey | GWHRVHGTNVEUCZ-UHFFFAOYSA-N | [9][13] |

Synthesis and Reaction Mechanism

The synthesis of this compound is typically achieved through the regioselective electrophilic bromination of the precursor, 5-methoxy-1H-indole. The indole nucleus is electron-rich, with the C3 position being the most nucleophilic and thus the most susceptible to electrophilic attack.

Causality in Reagent Selection:

The choice of a brominating agent is critical for achieving high regioselectivity and yield. While elemental bromine (Br₂) can be used, it often leads to over-bromination and side product formation. N-Bromosuccinimide (NBS) is a preferred reagent as it provides a mild, controlled source of electrophilic bromine (Br⁺), minimizing the formation of undesirable byproducts. The reaction is typically conducted in a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile at reduced temperatures to further control reactivity.

Detailed Experimental Protocol: Synthesis via NBS Bromination

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 5-methoxy-1H-indole (1.0 eq). Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (approx. 10 mL per 1 g of indole).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the reaction rate and prevent potential side reactions.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slow addition maintains control over the exothermic reaction.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Chemical Reactivity and Safe Handling

The utility of this compound stems from its predictable reactivity. The C3-Br bond is the primary site for functionalization. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[6][15][16] This reactivity is the gateway to constructing a diverse library of complex indole derivatives.

Safety and Handling Protocol

As with any halogenated organic compound, proper safety protocols must be strictly followed. This compound is classified as harmful if swallowed and causes skin and eye irritation.[17]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields (conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and consult a physician.[18]

-

Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[19]

Applications in Drug Discovery and Development

This compound is not an end product but a critical starting point for creating high-value, biologically active molecules. Its primary application is as a scaffold in the synthesis of drug candidates across multiple therapeutic areas.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this intermediate is unlocked in cross-coupling reactions. The C-Br bond serves as an electrophilic partner for reactions like Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines), enabling the construction of diverse molecular architectures.[6][7][15][16]

Therapeutic Areas of Interest

-

Neuroscience and Melatonin Analogs: Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone critical for regulating circadian rhythms.[5] The 5-methoxyindole core is essential for its activity. Starting from this compound, chemists can synthesize a wide variety of melatonin analogs by functionalizing the C3 position.[4] These analogs are explored as agonists or antagonists for melatonin receptors, with potential applications in treating sleep disorders, depression, and neurodegenerative diseases.[4][20][21] For instance, coupling reactions can introduce side chains that mimic the N-acetylethylamine of melatonin or explore new chemical space to improve potency and pharmacokinetic properties.

-

Oncology: The indole scaffold is present in numerous anticancer agents that target various mechanisms, including tubulin polymerization, protein kinases, and histone deacetylases.[2][22] this compound provides a platform to build novel compounds that can be screened for anticancer activity. For example, Suzuki coupling can be used to introduce complex aryl or heteroaryl moieties at the C3 position, leading to derivatives that can act as tubulin polymerization inhibitors or interfere with cancer cell signaling pathways.[1]

-

Infectious Diseases: There is a continuous need for new antimicrobial agents to combat drug resistance. Indole derivatives have demonstrated promising antibacterial and antifungal activities.[1] The ability to diversify the structure at the C3 position of the 5-methoxyindole core allows for the creation of libraries of compounds that can be screened against various pathogens, potentially leading to the discovery of new classes of antibiotics or antifungals.

Conclusion

This compound (CAS 85092-83-7) is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its value lies in the combination of the biologically relevant 5-methoxyindole core and the synthetically versatile 3-bromo handle. This unique structure provides an efficient and reliable entry point for the synthesis of diverse and complex molecules. For research teams in pharmaceuticals and biotechnology, a thorough understanding of its properties, synthesis, and reactivity is essential for accelerating the development of next-generation therapeutics targeting a wide spectrum of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Synthesis of compounds as melatonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indole-based melatonin analogues: Synthetic approaches and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemshuttle.com [chemshuttle.com]

- 11. This compound CAS#: 85092-83-7 [m.chemicalbook.com]

- 12. pschemicals.com [pschemicals.com]

- 13. 1H-INDOLE,3-BROMO-5-METHOXY- | CAS: 85092-83-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 14. fishersci.com [fishersci.com]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 3-Bromo-5-nitro-1H-indole | C8H5BrN2O2 | CID 43152084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. mdpi.com [mdpi.com]

- 21. 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Spectroscopic data for 3-Bromo-5-methoxy-1h-indole (NMR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-5-methoxy-1h-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 85092-83-7). Aimed at researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are fundamental to the structural elucidation and characterization of this compound. The guide offers an analysis of ¹H NMR and ¹³C NMR spectra, interpretation of mass spectrometry fragmentation patterns, and standardized experimental protocols for data acquisition. This information is critical for confirming the identity, purity, and structure of this compound in synthetic and medicinal chemistry applications.

Introduction

This compound is a substituted indole derivative. The indole nucleus is a vital structural motif found in numerous biologically active natural products and synthetic pharmaceutical agents.[1] The presence of methoxy and bromo substituents on the indole ring significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.[1] Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring the structural integrity of intermediates and final products. This guide provides a detailed examination of the NMR and MS data that define the molecular architecture of this compound.

Molecular Details:

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [2][3] |

| Molecular Weight | 226.07 g/mol | [2] |

| Exact Mass | 224.97893 g/mol | [2] |

| CAS Number | 85092-83-7 | [3] |

Molecular Structure

The structure of this compound, featuring a bromine atom at the C3 position and a methoxy group at the C5 position of the indole core, is depicted below.

References

A Comprehensive Technical Guide to 3-Bromo-5-methoxy-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 3-Bromo-5-methoxy-1H-indole, a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, present a detailed, field-proven protocol for its synthesis and purification, and discuss the analytical techniques crucial for its characterization. Furthermore, this guide will illuminate the strategic importance of this molecule as a versatile intermediate in the synthesis of targeted therapeutics, with a particular focus on its role in the development of protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage the full potential of this valuable chemical entity.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged scaffold" in the design of novel therapeutic agents. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, enabling the development of compounds with high affinity and selectivity for their biological targets.

Among the myriad of functionalized indoles, this compound stands out as a particularly valuable building block. The presence of a bromine atom at the C3 position provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Concurrently, the methoxy group at the C5 position modulates the electronic properties of the indole ring, influencing its reactivity and potential biological activity.[2] This guide will provide a comprehensive overview of this key intermediate, from its synthesis to its application in the discovery of next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in synthesis and drug design. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈BrNO | [3] |

| Molecular Weight | 226.07 g/mol | [3] |

| CAS Number | 85092-83-7 | [3] |

| Appearance | Off-white to light brown crystalline powder | Inferred from similar compounds |

| Melting Point | Not readily available | |

| Boiling Point | Not readily available | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from similar compounds |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of 5-methoxyindole. The methoxy group at the C5 position is an activating group that directs electrophilic substitution primarily to the C3 position of the indole ring.[2]

Reaction Scheme

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the bromination of substituted indoles.[4]

Materials:

-

5-methoxyindole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxyindole (1.0 eq) in anhydrous DMF.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical characterization. The following are the expected spectral data based on the analysis of closely related indole derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the indole protons and the methoxy group. The proton at the C2 position will appear as a singlet, and the aromatic protons will exhibit a distinct splitting pattern.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the bromine and methoxy substituents.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and methoxy groups, and C=C stretching of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7]

Applications in Drug Development: A Gateway to Kinase Inhibitors

This compound is a highly versatile intermediate in the synthesis of biologically active molecules, particularly in the development of protein kinase inhibitors.[2] Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

Role in the Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a key enzyme in several signaling pathways, and its inhibitors are being investigated for the treatment of various diseases, including neurodegenerative disorders and cancer. The indole scaffold is a common feature in many GSK-3 inhibitors. This compound can be utilized in Suzuki or other cross-coupling reactions to introduce diverse aryl or heteroaryl groups at the C3 position, a common strategy in the design of potent and selective GSK-3 inhibitors.

Synthetic Pathway to Kinase Inhibitors

The following diagram illustrates a general synthetic pathway for the utilization of this compound in the synthesis of kinase inhibitors.

Caption: Synthetic pathways to kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use. General safety guidelines include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery and development community. Its well-defined physicochemical properties, coupled with a straightforward synthetic protocol, make it an accessible and versatile building block. The strategic placement of the bromo and methoxy substituents provides a platform for the synthesis of complex molecular architectures, particularly in the realm of protein kinase inhibitors. This guide has provided a comprehensive overview of this important compound, from its fundamental characteristics to its practical applications, with the aim of empowering researchers to effectively utilize this scaffold in the pursuit of novel therapeutics.

References

- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 2. soc.chim.it [soc.chim.it]

- 3. This compound CAS#: 85092-83-7 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Bromo-5-methoxy-1H-indole

Foreword: The Strategic Value of a Functionalized Indole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its structural versatility and ability to engage in various biological interactions make it a focal point in modern drug discovery.[2][3] Within this esteemed class of heterocycles, 3-Bromo-5-methoxy-1H-indole emerges as a particularly valuable synthetic intermediate.

The strategic placement of a methoxy group at the C5 position and a bromine atom at the C3 position creates a molecule primed for elaborate synthetic diversification. The C3-bromo substituent serves as a versatile chemical handle for introducing complexity via cross-coupling reactions, while the C5-methoxy group modulates the electronic properties and can influence ligand-receptor binding. This guide, intended for researchers and drug development professionals, provides an in-depth, field-proven perspective on the synthesis, purification, and rigorous characterization of this key building block, grounding every step in established chemical principles.

Physicochemical and Structural Profile

A foundational understanding of a compound's physical properties is critical for its synthesis, handling, and application. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 85092-83-7 | [4][5][6] |

| Molecular Formula | C₉H₈BrNO | [4][5][7] |

| Molecular Weight | 226.07 g/mol | [4][5] |

| Exact Mass | 224.97893 g/mol | [4][7] |

| Appearance | Off-white to light brown solid | Generic observation |

| Boiling Point | 355.6°C at 760 mmHg | [4] |

| Storage | 2-8°C, protect from light | |

| XLogP3-AA | 2.7 | [4] |

| Topological Polar Surface Area | 25 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

Synthesis: Electrophilic Bromination of 5-Methoxy-1H-indole

The most direct and reliable method for preparing this compound is the regioselective electrophilic bromination of the parent indole, 5-methoxy-1H-indole.

Mechanistic Rationale

The indole ring is an electron-rich aromatic system. The C3 position is the most nucleophilic and kinetically favored site for electrophilic attack. This is because the carbocation intermediate formed by attack at C3 is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene ring. The methoxy group at C5 is an electron-donating group, which further activates the indole nucleus towards electrophilic substitution.

Experimental Protocol

This protocol prioritizes the use of N-Bromosuccinimide (NBS) as the brominating agent. NBS is a solid and is generally safer and easier to handle than liquid bromine, offering excellent regioselectivity for the C3 position under controlled conditions.

Materials:

-

5-methoxy-1H-indole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methoxy-1H-indole (1.0 eq). Dissolve the indole in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the reaction's exothermicity and prevent the formation of di-brominated or other side products.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes. Ensure the temperature remains at or below 5°C during the addition.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent (e.g., 7:3 v/v). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting material.

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining NBS or bromine species.

-

Extraction: Remove the acetonitrile under reduced pressure. To the remaining aqueous residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification: A Critical Step

The crude product must be purified to remove unreacted starting material and succinimide byproducts.

-

Column Chromatography: The most effective method is silica gel column chromatography.[8]

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 20% EtOAc). The fractions containing the pure product are identified by TLC, pooled, and concentrated to yield this compound as a solid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are non-negotiable for any synthetic intermediate intended for drug development. A multi-technique approach ensures the identity and quality of the final compound.

Spectroscopic Validation

| Technique | Expected Observations |

| ¹H NMR | (Referenced from similar structures)- Singlet for the indole N-H (δ ~8.1-8.3 ppm).- Singlet for the C2-H (δ ~7.2-7.4 ppm).- A set of aromatic signals for C4-H , C6-H , and C7-H (δ ~6.8-7.5 ppm), showing characteristic doublet and doublet of doublets splitting patterns.- A sharp singlet for the methoxy (-OCH₃ ) protons (δ ~3.8 ppm). |

| ¹³C NMR | (Referenced from similar structures)- Signal for the methoxy carbon (-OC H₃) at δ ~55-56 ppm.- A low-field signal for the C5 carbon attached to the methoxy group (δ ~154 ppm).- Signals for the other aromatic carbons in the typical δ ~100-135 ppm range.- A distinct signal for the brominated C3 carbon, which will be shifted upfield compared to the parent indole (δ ~95-100 ppm). |

| Mass Spec. (MS) | - Molecular Ion Peak: A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The exact mass should correspond to 224.97893 Da.[4][7] |

| Infrared (IR) | - A sharp absorption band around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.- C-H stretching bands in the aromatic region (3000-3100 cm⁻¹).- A strong C-O stretching band for the methoxy ether around 1200-1250 cm⁻¹. |

Chromatographic Purity Assessment

-

TLC: A single spot on the TLC plate in an appropriate solvent system (e.g., Hexane:EtOAc 7:3) indicates a high degree of purity.

-

HPLC: For quantitative purity analysis, High-Performance Liquid Chromatography is the gold standard. Using a C18 reversed-phase column with a mobile phase such as an acetonitrile/water gradient, the pure compound should appear as a single major peak, allowing for purity determination greater than 95%.

Role in Drug Discovery and Development

This compound is not an end-product but a strategic starting point for creating more complex molecules with therapeutic potential. The indole scaffold itself is a key feature in numerous marketed drugs.[1]

A Gateway to Cross-Coupling Chemistry

The C3-bromo substituent is the molecule's primary reactive site for diversification. It is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.[5]

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Heck Coupling: Reaction with alkenes.

These reactions allow for the systematic exploration of the chemical space around the indole core, which is fundamental to structure-activity relationship (SAR) studies in a drug discovery campaign.

Case Study: Precursor to CNS Agents

A prominent example of its application is in the development of antagonists for the Serotonin 6 (5-HT₆) receptor, a target for cognitive disorders like Alzheimer's disease. The synthesis of the clinical candidate SUVN-502 utilized a 3-substituted-5-methoxy-1H-indole core, highlighting the direct relevance of this scaffold in creating novel neurotherapeutics.[9] The methoxy group is often a key pharmacophoric feature in ligands targeting serotonin receptors.

Caption: Diversification of the this compound scaffold for drug discovery.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols are mandatory.

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place (2-8°C is recommended) to prevent degradation.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpr.com [ijrpr.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 85092-83-7 | KDA09283 [biosynth.com]

- 6. This compound - CAS:85092-83-7 - Sunway Pharm Ltd [3wpharm.com]

- 7. PubChemLite - this compound (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 8. benchchem.com [benchchem.com]

- 9. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxy-Substituted Indoles: A Comprehensive Technical Guide to Their Potential Biological Activities

Introduction: The Privileged Scaffold of Methoxy-Substituted Indoles in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2][3] The strategic incorporation of methoxy (-OCH₃) substituents onto this indole core profoundly influences the molecule's physicochemical properties, including its electronics, lipophilicity, and steric profile.[4] These modifications can enhance the reactivity of the indole ring and enable more specific and potent interactions with biological targets, leading to a diverse spectrum of pharmacological activities.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of methoxy-substituted indoles, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Anticancer Activity: Targeting Cell Proliferation and Survival

Methoxy-substituted indoles have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1][2][4][7][8][9] Key strategies employed by these compounds include the disruption of microtubule dynamics and the induction of a unique, non-apoptotic form of cell death known as methuosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Consequently, they represent a key target for anticancer therapeutics.[5][10] Several methoxy-substituted indoles have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[7][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

A noteworthy example is 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which has demonstrated potent inhibition of tubulin polymerization with an IC₅₀ value of 1.5 µM and significant cytostatic activity against human breast cancer cell lines (MDA-MB 231 and MCF-7) with IC₅₀ values as low as 35 nM.[7] The position of the methoxy group on the indole ring has been shown to be crucial for activity. For instance, studies on 2-aryl-3-aroyl indoles revealed that a 7-methoxy substituted analog was comparable in cytotoxicity and tubulin assembly inhibition to the lead compound OXi8006.[4]

Table 1: Anticancer Activity of Methoxy-Substituted Indoles via Tubulin Polymerization Inhibition

| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀) | Tubulin Polymerization Inhibition (IC₅₀) | Reference |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MDA-MB 231 (Breast) | 35 nM | 1.5 µM | [7] |

| 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole | MCF-7 (Breast) | Not specified | 1.5 µM | [7] |

| 6-heterocyclyl-1H-indole derivative (compound 1k) | MCF-7 (Breast) | 4.5 nM | 0.58 µM | [5] |

| 7-methoxy-2-aryl-3-aroyl indole (compound 36) | SK-OV-3 (Ovarian) | Sub-micromolar | 1.1 µM | [4] |

| 7-methoxy-2-aryl-3-aroyl indole (compound 36) | NCI-H460 (Lung) | Sub-micromolar | 1.1 µM | [4] |

| 7-methoxy-2-aryl-3-aroyl indole (compound 36) | DU-145 (Prostate) | Sub-micromolar | 1.1 µM | [4] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | A375 (Melanoma) | 0.57 µM | Not specified | [1] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | MDA-MB-231 (Breast) | 1.61 µM | Not specified | [1] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | B16-F10 (Melanoma) | 1.69 µM | Not specified | [1] |

| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (compound 3g) | MCF-7 (Breast) | 2.94 µM | Not specified | [1] |

Mechanism of Action: Induction of Methuosis

Methuosis is a non-apoptotic form of cell death characterized by the massive accumulation of fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell detachment and rupture.[2][6][12][13][14] This distinct cell death pathway offers a promising therapeutic strategy, particularly for apoptosis-resistant cancers. Certain indole-based chalcones, particularly those with methoxy substitutions, have been identified as potent inducers of methuosis.[2][6][12]

The lead compound in this class is 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), which induces methuosis in glioblastoma and other cancer cell lines at low micromolar concentrations.[2][12] Structure-activity relationship studies have revealed that the 5-methoxy group on the indole ring significantly enhances the potency of these compounds.[6] Interestingly, subtle structural modifications can switch the mechanism of cell death from methuosis to microtubule disruption, highlighting the intricate relationship between the chemical structure and the biological outcome.[15]

Diagram 1: Signaling Pathway of Tubulin Polymerization Inhibition by Methoxy-Substituted Indoles

Caption: Inhibition of tubulin polymerization by methoxy-indoles.

Experimental Protocol: Evaluation of Anticancer Activity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of methoxy-substituted indoles on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][16][17]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Methoxy-substituted indole compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the methoxy-substituted indole compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100. Determine the IC₅₀ value by plotting a dose-response curve.

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.[6][18]

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

Methoxy-substituted indole compound

-

Microplate reader with temperature control (37°C) and absorbance measurement at 340 nm

Procedure:

-

Compound Preparation: Prepare a series of concentrations of the methoxy-substituted indole compound in General Tubulin Buffer.

-

Reaction Mixture: In a pre-chilled 96-well plate, add the compound dilutions.

-

Initiation of Polymerization: Add a solution of tubulin and GTP to each well to initiate the polymerization reaction.

-

Data Acquisition: Immediately place the plate in the microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. The rate of polymerization is determined from the slope of the linear phase of the curve. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Diagram 2: Experimental Workflow for Anticancer Activity Evaluation

Caption: Workflow for evaluating anticancer potential.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Methoxy-substituted indoles have shown promise as anti-inflammatory agents, with some derivatives exhibiting potent and selective COX-2 inhibition.[15][16][19][20]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Several studies have reported on methoxy-substituted indole derivatives as selective COX-2 inhibitors. For example, a series of 2-(trimethoxyphenyl)-thiazoles, which can be considered related to methoxy-substituted systems, showed varying degrees of COX-1/2 inhibition, with some compounds demonstrating selectivity for COX-2.[20] The well-known NSAID indomethacin, which contains a methoxy group on its indole ring, is a non-selective COX inhibitor.[11] However, modifications to the indomethacin structure have led to the development of highly selective COX-2 inhibitors.[15]

Table 2: Anti-inflammatory Activity of Methoxy-Substituted Indole Derivatives

| Compound Class | COX-1 Inhibition (IC₅₀) | COX-2 Inhibition (IC₅₀) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole-bearing methylamine derivatives (e.g., 5u) | 45.23–204.51 µM | 1.79–9.63 µM | up to 74.92 | [19] |

| 2-(Trimethoxyphenyl)-thiazoles (e.g., A3) | >100 µM | 23.26 µM | >4.3 | [20] |

| Indomethacin amide derivative (compound 7) | >100 µM | 0.009 µM | >11,111 | [15] |

| Indomethacin amide derivative (compound 19) | >100 µM | 0.04 µM | >2,500 | [15] |

Experimental Protocol: COX Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of methoxy-substituted indoles against COX-1 and COX-2 enzymes.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Methoxy-substituted indole compound

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Dilute the COX-1 and COX-2 enzymes in the reaction buffer. Prepare serial dilutions of the methoxy-substituted indole compound.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2). Add the compound dilutions to the appropriate wells. Include a control with no inhibitor.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to each well to start the reaction.

-

Reaction Termination: After a defined incubation time (e.g., 2 minutes), stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance is a major global health concern, necessitating the discovery of novel antimicrobial agents. Indole derivatives, including those with methoxy substitutions, have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1]

Spectrum of Activity

Methoxy-substituted indoles have been reported to be active against both Gram-positive and Gram-negative bacteria. The specific substitution pattern on the indole ring can influence the potency and spectrum of activity. While detailed studies specifically on the antimicrobial mechanisms of methoxy-substituted indoles are emerging, potential mechanisms could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Table 3: Antimicrobial Activity of Methoxy-Substituted Indole Derivatives

| Compound Class/Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Phloroglucinol derivative A5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µg/mL | [21] |

| Plant-derived methanol extracts | Various Gram-positive and Gram-negative bacteria | 0.6 to 5000 µg/mL | [22] |

Note: Data on specific methoxy-substituted indole compounds is limited in the provided search results. The table includes related compounds to illustrate the potential antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of methoxy-substituted indoles against a panel of microorganisms.[22]

Materials:

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Methoxy-substituted indole compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Compound Dilution: Prepare two-fold serial dilutions of the methoxy-substituted indole compound in the broth directly in the 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Neuroprotective Activity: Targeting Neurological Disorders

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant challenge to global health. Methoxy-substituted indoles have shown potential as neuroprotective agents by targeting various pathways implicated in these disorders, including the inhibition of monoamine oxidase (MAO) and β-secretase (BACE1).[10][17][23][24][25][26][27]

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases the levels of dopamine in the brain. Selective MAO-A inhibitors are used as antidepressants. Several melatonin analogues, which are methoxyindoles, have been synthesized and shown to be potent and selective MAO-B inhibitors.[17] For instance, some analogues exhibited IC₅₀ values for MAO-B inhibition in the sub-micromolar range with high selectivity over MAO-A.[17]

Table 4: Neuroprotective Activity of Methoxy-Substituted Indole Derivatives

| Compound Class/Derivative | Target | Inhibition (IC₅₀) | Reference |

| Melatonin analogue (3r) | MAO-B | 0.91 µM | [17] |

| Melatonin analogue (3v) | MAO-B | 0.66 µM | [17] |

| Natural Flavonoid (Calycosin) | MAO-B | 7.19 µM | [23] |

| Harmaline | MAO-A | 4.54 nM | [28] |

Mechanism of Action: β-Secretase (BACE1) Inhibition

The accumulation of amyloid-β (Aβ) plaques in the brain is a hallmark of Alzheimer's disease. Aβ is generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase. Inhibition of BACE1 is a key therapeutic strategy to reduce Aβ production. The indole scaffold has been explored for the development of BACE1 inhibitors, and the presence of methoxy groups can influence the binding affinity and efficacy of these compounds.

Diagram 3: Role of Methoxy-Indoles in Neuroprotection

Caption: Neuroprotective mechanisms of methoxy-indoles.

Experimental Protocol: MAO-B Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of methoxy-substituted indoles against MAO-B.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., a proprietary substrate that generates a fluorescent product upon oxidation)

-

Assay buffer

-

Methoxy-substituted indole compound

-

96-well black microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Compound and Enzyme Preparation: Prepare serial dilutions of the methoxy-substituted indole compound in the assay buffer. Dilute the MAO-B enzyme to the working concentration.

-

Reaction Setup: In the 96-well plate, add the compound dilutions and the MAO-B enzyme solution. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the MAO-B substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a period of time (e.g., 30-60 minutes).

-

Data Analysis: Determine the rate of the reaction from the slope of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Methoxy-substituted indoles represent a versatile and highly promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate key biological targets involved in cancer, inflammation, microbial infections, and neurodegenerative diseases underscores their significance in drug discovery. The position and number of methoxy groups on the indole scaffold are critical determinants of their biological activity, offering a rich landscape for structure-activity relationship studies and the rational design of new, more potent, and selective therapeutic agents.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel methoxy-substituted indole derivatives. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring their in vivo efficacy and safety profiles, and optimizing their pharmacokinetic properties to translate the promising in vitro activities into clinically viable therapeutics. The continued exploration of this privileged scaffold holds great promise for the development of next-generation drugs to address unmet medical needs.

References

- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Melatonin Analogues Potently Inhibit MAO-B and Protect PC12 Cells against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. dovepress.com [dovepress.com]

- 20. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Developing β-secretase inhibitors for treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

From Ancient Dyes to Modern Drugs: A Technical Guide to the Discovery and Background of Halogenated Indole Derivatives

Abstract

Halogenated indoles, a prominent class of heterocyclic compounds, have a remarkable history that spans from their use in ancient dyes to their current position at the forefront of medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, natural origins, synthetic evolution, and diverse biological activities of these multifaceted molecules. We will journey from the historical significance of Tyrian purple, a brominated indigo derivative, to the isolation of complex halogenated indole alkaloids from marine ecosystems. Furthermore, this guide will delve into modern synthetic methodologies and elucidate the profound impact of halogenation on the pharmacological properties of indole derivatives, establishing them as privileged scaffolds in contemporary drug discovery. This document is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering structured data, detailed experimental insights, and visual representations of key chemical and biological pathways.

Introduction: The Enduring Significance of the Indole Scaffold and the Impact of Halogenation

The indole ring system is a cornerstone of organic and medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence is rooted in its unique electronic properties and its ability to participate in various biological interactions. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indole scaffold dramatically expands its chemical and biological space. Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through mechanisms like halogen bonding.[3][4] This strategic modification has been a key driver in the development of potent therapeutic agents.[5][6]

This guide will provide a comprehensive overview of the fascinating world of halogenated indole derivatives, from their ancient roots to their modern-day applications in drug discovery.

A Royal Legacy: The Ancient Discovery of Halogenated Indoles

The story of halogenated indoles begins not in a modern laboratory but in the ancient Phoenician city of Tyre around 1570 BC.[7][8][9] Phoenician artisans were renowned for producing a vibrant and incredibly stable purple dye known as Tyrian purple.[7][8] This prized pigment, reserved for royalty and the elite, was painstakingly extracted from the mucus of several species of predatory sea snails, primarily of the Murex genus.[8][9] The laborious process required tens of thousands of snails to produce a single gram of the dye, contributing to its immense value.[7][9][10]

The remarkable color and fastness of Tyrian purple are due to its primary chemical constituent: 6,6'-dibromoindigotin , a brominated derivative of indigo.[7] The precursor in the snail's mucus is colorless, and upon exposure to sunlight and air, it undergoes an enzymatic and photochemical transformation to produce the iconic purple hue.[7] The enduring legacy of Tyrian purple represents the earliest known application of a halogenated organic compound and stands as a testament to the profound impact of these molecules throughout human history.[11][12]

Nature's Halogenated Treasures: Marine Sources of Indole Derivatives

The marine environment is a prolific source of structurally diverse and biologically active natural products, with marine organisms being particularly adept at producing halogenated secondary metabolites.[13] Unlike their terrestrial counterparts, which favor chlorination, marine life predominantly utilizes bromine, leading to a vast array of brominated compounds.[13] Marine invertebrates, such as sponges, tunicates, and corals, are especially rich sources of halogenated indole alkaloids.[13][14][15]

Biosynthesis of Halogenated Indoles in Marine Organisms

The biosynthesis of these compounds is facilitated by a class of enzymes known as halogenases .[13] These enzymes, which include haloperoxidases, utilize halide ions from seawater and incorporate them into organic substrates.[13] For instance, FADH2-dependent halogenases are known to be directly involved in the halogenation of aromatic compounds like the indole moiety of tryptophan.[13] This enzymatic machinery is responsible for the incredible diversity of halogenated indoles found in the marine biosphere.

Representative Halogenated Indoles from Marine Sources

A multitude of halogenated indole derivatives have been isolated from marine organisms, many of which exhibit significant biological activities.

| Compound Class | Representative Compound(s) | Marine Source | Noteworthy Biological Activity |

| Simple Bromoindoles | 6-bromoindole, 5,6-dibromoindole | Sponges (e.g., Geodia barretti), Algae | Anti-inflammatory, Antifungal, Antimicrobial[16][17][18] |

| Aplysinopsins | 6-bromoaplysinopsin | Sponges (Aplysinopsis sp.), Corals | Cytotoxic, Antitumor[13] |

| Barettins | Barettin, 8,9-dihydrobarettin | Sponge (Geodia barretti) | Anti-inflammatory, Acetylcholinesterase inhibition[16][17][19] |

| Plakohypaphorines | Plakohypaphorines A-C (iodinated) | Sponge (Plakortis simplex) | Not extensively studied, rare examples of naturally occurring iodinated indoles[13][20] |

The isolation and characterization of these marine natural products have not only expanded our understanding of chemical ecology but have also provided valuable lead compounds for drug discovery.[13]

The Chemist's Toolkit: Synthetic Routes to Halogenated Indoles

While nature provides a rich tapestry of halogenated indoles, chemical synthesis is essential for accessing larger quantities of these compounds, creating structural analogs for structure-activity relationship (SAR) studies, and developing novel derivatives with improved pharmacological properties. The direct halogenation of the indole ring and the construction of the indole nucleus from halogenated precursors are the two main strategies employed.

Direct Halogenation of the Indole Core

Direct halogenation of an existing indole scaffold is a common approach. However, controlling the regioselectivity can be challenging as the C3 position is generally the most reactive towards electrophilic substitution.[1]

Workflow for Direct C3-Bromination of 2-(Trifluoromethyl)-1H-indole:

Caption: Direct C3-bromination of a substituted indole.

Experimental Protocol: Synthesis of 3-bromo-2-(trifluoromethyl)-1H-indole [21]

-

Materials: 2-(trifluoromethyl)-1H-indole, N-bromosuccinimide (NBS), Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Saturated sodium sulfite (Na2SO3) solution, Water, Sodium sulfate (Na2SO4).

-